Potent Antagonism at Human α3β4 nAChR with 1.8 nM IC50
5-(4-Chlorophenyl)nicotinic acid demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This is a critical differentiator from nicotinic acid, which does not exhibit significant binding to nAChRs at comparable concentrations [2].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Nicotinic acid (no significant nAChR antagonism reported at this concentration range) |
| Quantified Difference | > 500-fold selectivity over other nAChR subtypes (based on cross-study comparisons, see below) |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This high potency at α3β4 nAChR makes 5-(4-chlorophenyl)nicotinic acid a valuable tool compound for studying this receptor subtype, which is implicated in addiction and neurological disorders, and distinguishes it from the parent nicotinic acid scaffold.
- [1] EcoDrugPlus. (n.d.). Assay Data for Compound ID 2126094. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., ... & Zoli, M. (2006). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 56(1), 210-218. View Source
